1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido-benzimidazole core substituted with a 3,5-dimethylphenyl group at position 1 and a methyl group at position 2. Its structural rigidity, conferred by the planar aromatic system and nitrile functionality, makes it a promising scaffold in medicinal chemistry and materials science. The compound’s crystal structure was first reported by Elgemeie et al. (1998), highlighting its planar conformation and intermolecular interactions, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-13-8-14(2)10-16(9-13)20-11-15(3)17(12-22)21-23-18-6-4-5-7-19(18)24(20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHRRVWQVFBWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C21H17N3
- Molecular Weight : 327.38 g/mol
- CAS Number : 329708-75-0
- Structural Features : The compound features a pyrido[1,2-a]benzimidazole core with a carbonitrile group and a dimethylphenyl substituent, which may contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity : Studies have shown that benzimidazole derivatives can selectively induce apoptosis in cancer cells under hypoxic conditions. The evaluation of various benzimidazole derivatives revealed that certain compounds effectively target tumor cells like A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) through mechanisms involving DNA damage and caspase activation .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis via caspase-dependent pathways. This suggests that the compound may act as a bioreductive agent in hypoxic tumor environments, which is a common characteristic of many solid tumors .
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory properties:
- Cholinesterase Inhibition : Related compounds have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives demonstrated IC50 values significantly lower than standard inhibitors like donepezil, suggesting potential use in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethylphenyl Substituent | Enhances lipophilicity and potentially increases cell membrane permeability. |
| Carbonitrile Group | May contribute to the compound's reactivity and interaction with biological targets. |
Studies suggest that modifications to the phenyl ring or the introduction of additional functional groups could enhance potency and selectivity against specific cancer cell lines or enzymes .
Case Studies
- Study on Cytotoxic Effects : A study focusing on benzimidazole derivatives found that certain compounds led to significant cytotoxic effects against A549 and WM115 cell lines. The assessment involved proliferation assays and DNA damage tests, confirming the compounds' potential as anticancer agents .
- Enzyme Inhibition Assessment : Another study evaluated various analogs for their inhibitory effects on cholinesterases. The most potent compounds showed IC50 values comparable to established drugs, indicating their potential therapeutic applications in neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs, emphasizing substituent effects, synthesis efficiency, and applications:
*Estimated based on analogous MCR yields in and precursor synthesis in .
Key Observations:
Substituent Effects :
- The 3,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, favoring hydrophobic interactions in drug-receptor binding. In contrast, the 3,5-dimethoxyphenyl substituent in Analog 1 improves solubility due to methoxy’s electron-donating nature but may reduce metabolic stability .
- Positional isomerism (e.g., 1,2-dimethyl vs. 3-methyl in Analog 2) alters electronic distribution, with the 3-methyl group in the target compound optimizing π-stacking interactions .
Synthetic Efficiency :
- MCRs (used for the target compound) outperform traditional methods (e.g., Analog 2) in yield and scalability, avoiding tedious purification .
Biological Relevance: The target compound’s nitrile group may act as a hydrogen-bond acceptor, enhancing affinity for enzymatic active sites. Analog 1’s commercial availability () suggests preclinical utility, while non-benzimidazole analogs (e.g., triazole derivatives) prioritize antimicrobial over anticancer applications .
Q & A
Q. Basic Laboratory Safety
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal : Follow institutional guidelines for nitrile-containing compounds, as outlined in chemical hygiene plans .
How can computational methods improve the design of analogs?
Q. Advanced Structure-Activity Relationship (SAR) Strategies
- In Silico Docking : Screen analogs against target proteins using software like AutoDock.
- QSAR Modeling : Corlate substituent effects (e.g., methyl vs. hydroxyl groups) with biological activity. highlights structural analogs with modified aryl groups, suggesting substituent flexibility .
How to resolve contradictions in spectral data during characterization?
Q. Advanced Data Reconciliation
- Cross-Validation : Compare NMR/IR data with synthetic intermediates (e.g., confirm absence of unreacted aldehyde peaks).
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
What green chemistry principles apply to its synthesis?
Q. Advanced Sustainability Practices
- Solvent Selection : Replace methylene chloride () with cyclopentyl methyl ether (CPME) or ethanol.
- Catalysis : Explore heterogeneous catalysts (e.g., zeolites) to reduce waste .
- Atom Economy : Multicomponent reactions () minimize byproducts .
How to address discrepancies in biological activity data across studies?
Q. Advanced Experimental Reprodubility
- Standardized Assays : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements.
- Dose-Response Curves : Quantify IC₅₀ values under consistent conditions (pH, temperature).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
What strategies validate computational predictions for this compound?
Q. Advanced Computational-Experimental Integration
- Synthetic Validation : Synthesize top-ranked in silico candidates and test experimentally.
- Kinetic Profiling : Compare predicted vs. observed reaction rates (e.g., Arrhenius plots) .
- Machine Learning : Train models on existing pyrido[1,2-a]benzimidazole data to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
